Urinary Ratio of 11β-Hydroxyetiocholanolone to 11β-Hydroxyandrosterone as Definitive 5α-Reductase Activity Marker
The 11β-hydroxyetiocholanolone/11β-hydroxyandrosterone ratio (5β/5α) is the established biomarker for discriminating 5α-reductase deficiency carriers from non-carriers [1]. In obligate carrier parents of male pseudohermaphrodites with inherited 5α-reductase deficiency, this ratio was elevated to 1.76 ± 0.54 compared to 0.93 ± 0.22 in normal control subjects, representing an 89% increase (p < 0.001) [1]. The ratio also demonstrates dose-dependent elevation during pharmacological inhibition with finasteride, with maximal elevation observed even at the lowest administered doses [2].
| Evidence Dimension | Urinary 5β/5α metabolite ratio (11β-hydroxyetiocholanolone/11β-hydroxyandrosterone) |
|---|---|
| Target Compound Data | Ratio = 1.76 ± 0.54 (in carriers) |
| Comparator Or Baseline | Ratio = 0.93 ± 0.22 (in normal controls) |
| Quantified Difference | 89% increase (p < 0.001) |
| Conditions | Urinary steroid analysis by GC-MS; n = 7 carriers, n = 18 normal controls |
Why This Matters
This compound is irreplaceable for accurate carrier detection and enzymatic activity phenotyping, as no alternative analyte provides the same 5β-specific signal in the 11-oxygenated androgen pathway.
- [1] Peterson RE, Imperato-McGinley J, Gautier T, Sturla E. Decreased urinary C19 and C21 steroid 5 alpha-metabolites in parents of male pseudohermaphrodites with 5 alpha-reductase deficiency: detection of carriers. J Clin Endocrinol Metab. 1985;60(3):553-558. View Source
- [2] Imperato-McGinley J, et al. C19 and C21 5 beta/5 alpha metabolite ratios in subjects treated with the 5 alpha-reductase inhibitor finasteride: comparison of male pseudohermaphrodites with inherited 5 alpha-reductase deficiency. J Clin Endocrinol Metab. 1990;70(3):777-782. View Source
